2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid
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Overview
Description
2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid is a compound that combines the azetidine ring with an acetonitrile group and a 4-methylbenzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of Acetonitrile Group: The acetonitrile group is introduced via a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles.
Sulfonation: The final step involves the sulfonation of the azetidine-acetonitrile intermediate with 4-methylbenzenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound focus on green and cost-effective synthesis. One approach involves using commercially available and low-cost starting materials, such as benzylamine, and employing green oxidation reactions in microchannel reactors . This method is suitable for large-scale production due to its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-ylidene)acetonitrile: Shares the azetidine and acetonitrile moieties but lacks the sulfonic acid group.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the azetidine and acetonitrile moieties.
Uniqueness
2-(Azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid is unique due to its combination of the azetidine ring, acetonitrile group, and sulfonic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H16N2O3S |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
2-(azetidin-3-yl)acetonitrile;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-2-1-5-3-7-4-5/h2-5H,1H3,(H,8,9,10);5,7H,1,3-4H2 |
InChI Key |
BDARELWNFLDRRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1)CC#N |
Origin of Product |
United States |
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